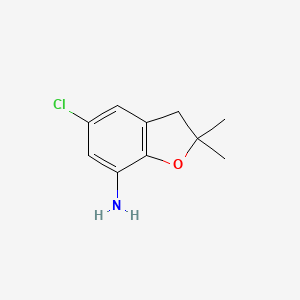
Benzyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by a benzyl group attached to a pyrrolidine ring, which is further substituted with a cyclopropyl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of 3-cyclopropyl-4-hydroxypyrrolidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Benzyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Benzyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate.
Reduction: this compound.
Substitution: Various benzyl-substituted pyrrolidine derivatives.
科学研究应用
Benzyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of Benzyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system being studied and the nature of the interactions between the compound and its targets.
相似化合物的比较
Similar Compounds
Benzyl 3-pyrroline-1-carboxylate: A similar compound with a pyrroline ring instead of a pyrrolidine ring.
Benzyl 4-hydroxy-1-piperidinecarboxylate: A compound with a piperidine ring and a hydroxyl group at the 4-position.
Benzyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate: A compound with a cyano group at the 3-position instead of a cyclopropyl group.
Uniqueness
Benzyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties to the molecule. This makes it a valuable compound for studying structure-activity relationships and for developing new molecules with specific biological activities.
属性
分子式 |
C15H19NO3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC 名称 |
benzyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c17-14-9-16(8-13(14)12-6-7-12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14,17H,6-10H2 |
InChI 键 |
VALMZSGFMSYDAD-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2CN(CC2O)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


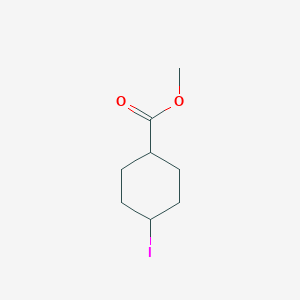
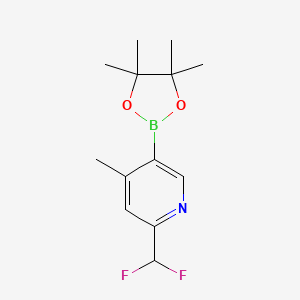
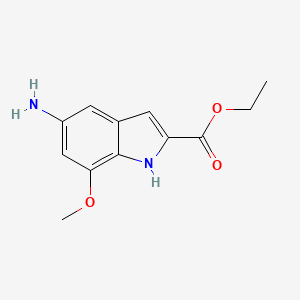
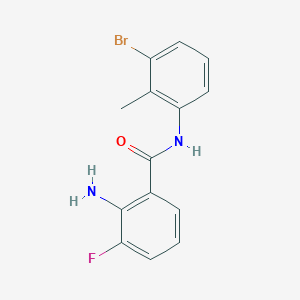
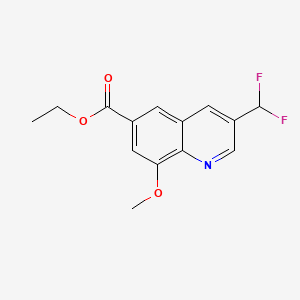
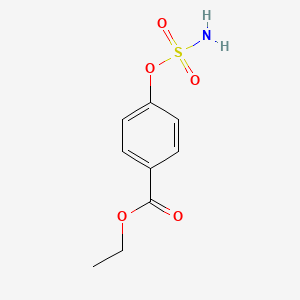


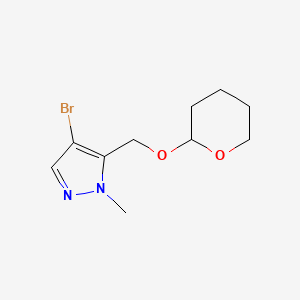

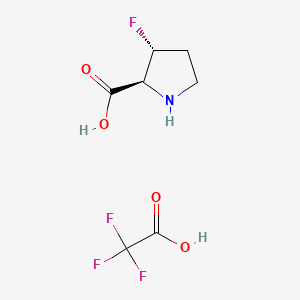

![Ethyl 5-acetyl-4-methyl-2-[[2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-3-thiophenecarboxylate](/img/structure/B13919291.png)
